(R)-MK-5046

Allosteric modulation GPCR signaling Receptor pharmacology

Researchers require tool compounds that replicate native receptor modulation without orthosteric ligand bias. (R)-MK-5046 solves this as the first described allosteric agonist for the bombesin receptor family. - **Mechanism**: Nonpeptide, orally bioavailable allosteric agonist of BRS-3; high selectivity over GRP-R and NMB-R. - **In Vivo Validation**: Demonstrated anti-obesity efficacy in rodents and dogs; defined brain occupancy enables precise PK/PD correlation. - **Structural Data**: Cryo-EM structure of BRS-3-Gq complex available for structure-based allosteric modulator design. - **Supply**: Stable small molecule; bulk research quantities available with international shipping.

Molecular Formula C20H18F6N4O
Molecular Weight 444.4 g/mol
Cat. No. B8606485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-MK-5046
Molecular FormulaC20H18F6N4O
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESC1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F
InChIInChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m1/s1
InChIKeyUJINBEQCDMOAHM-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-MK-5046: A BRS-3 Allosteric Agonist


(R)-MK-5046 is a nonpeptide, orally bioavailable, allosteric agonist of the orphan G protein-coupled receptor, bombesin receptor subtype-3 (BRS-3) [1]. It is a small molecule characterized by high potency and selectivity for BRS-3 over the related bombesin family receptors, GRP-R and NMB-R, and is the first allosteric ligand described for this receptor family [2]. Its primary research application is in the study of energy homeostasis, with demonstrated anti-obesity efficacy in preclinical models, including rodents and dogs [3].

1
Study Type Allosteric BRS-3 modulation research
2
Model Context Energy homeostasis model-response endpoint context
3
Workflow Support Defined PK/PD for CNS target-engagement research

BRS-3 Ligands Cannot Replace (R)-MK-5046


In-class substitution of BRS-3 ligands is not feasible due to profound pharmacological differences arising from their distinct molecular mechanisms. (R)-MK-5046 is a nonpeptide allosteric agonist, whereas many alternatives are orthosteric peptide agonists or antagonists [1]. This allosteric mechanism confers unique signaling and kinetic properties, including non-competitive interactions with orthosteric ligands and a more prolonged duration of action [2]. Consequently, the specific signaling cascades activated and the resulting pharmacodynamic profile of (R)-MK-5046 cannot be replicated by peptide-based or orthosteric BRS-3 ligands, making it an irreplaceable tool for studying allosteric modulation of this receptor and its downstream effects on energy metabolism [3].

Allosteric vs orthosteric mechanism: Orthosteric BRS-3 peptide agonists may not reproduce allosteric signaling properties, limiting direct interchange.
Signaling profile mismatch: Distinct downstream cascades and kinetic behavior can shift away from allosteric BRS-3 modulation with orthosteric ligands.
Pharmacodynamic duration: Prolonged action conferred by allosteric modulation may not transfer to peptide-based BRS-3 tools.

Quantitative Evidence for (R)-MK-5046


Allosteric Mechanism Distinct from Peptide Agonists

(R)-MK-5046 is the first allosteric agonist described for the bombesin receptor family, a mechanism that fundamentally differentiates it from orthosteric agonists like the pan-BnR peptide #1 [1]. This is demonstrated by its non-competitive inhibition by the orthosteric antagonist Bantag-1 and its ability to slow the dissociation of orthosteric radioligands [2].

Allosteric Mechanism
Head-to-head
Non-competitive antagonism by Bantag-1 vs competitive for peptide #1; slows radioligand dissociation
Supports allosteric modulation context
Human BRS-3 cells, PLC readout
Allosteric modulation GPCR signaling Receptor pharmacology

Superior Potency in PLC Activation

In human BRS-3 cells, (R)-MK-5046 is a far more potent activator of phospholipase C (PLC) than the nonselective peptide agonist, peptide #1, despite having a lower binding affinity [1].

PLC Activation Potency
Head-to-head
EC50 = 0.02 nM; 300-fold more potent than peptide #1
Reported Gq signaling potency context
Human BRS-3 cells, total [3H]inositol phosphates
Receptor pharmacology Signal transduction GPCR activation

In Vivo Anti-Obesity Efficacy in DIO Mice

(R)-MK-5046 has been rigorously characterized in a standard model of obesity, demonstrating a clear, dose-dependent reduction in body weight that surpasses the limited in vivo data available for many other BRS-3 agonists [1].

DIO Mouse Model Response
Reported
9% body weight reduction vs vehicle after 14 days, 25 mg/kg/day p.o.
Reported body-weight endpoint context
Diet-induced obese mouse model
Obesity Metabolic disease Preclinical pharmacology

Validated Efficacy in Dogs

(R)-MK-5046 is distinguished from earlier BRS-3 agonists by its oral bioavailability and efficacy in non-rodent species, representing a critical step in translational research [1].

Non-rodent Model Response
Class-level inference
Statistically significant and persistent weight loss in dogs
Supports translational model endpoint context
Chronic oral dosing; qualitative differentiator
Translational pharmacology Obesity Metabolic disease

Defined CNS Occupancy and PK Profile

A key advantage of (R)-MK-5046 is the availability of robust pharmacokinetic/pharmacodynamic (PK/PD) data linking plasma concentration to central target engagement, which is not as well-defined for many other BRS-3 agonists [1].

CNS Occupancy vs PK
Unique resource
50% brain BRS-3 occupancy at plasma 0.34 ± 0.23 µM
Reported target-engagement PK/PD context
Mice, ex vivo autoradiography
Pharmacokinetics CNS penetration Target engagement

Cryo-EM Structure of Allosteric Binding Mode

The cryo-EM structure of the BRS-3-Gq complex bound to (R)-MK-5046 has been solved, providing atomic-level detail of its allosteric binding pocket, a resource not available for other BRS-3 agonists [1].

Cryo-EM Structure
Unique resource
BRS-3-Gq complex with (R)-MK-5046 resolved, atomic-level detail
Supports structure-based allosteric drug design context
PDB/EMDB deposition available
Structural biology Drug discovery GPCR structure

Research Applications of (R)-MK-5046


Preclinical Obesity and Metabolic Studies

Leverage (R)-MK-5046's well-documented in vivo efficacy in both rodents and dogs to establish a robust preclinical proof-of-concept for new anti-obesity therapies [1]. Its known PK/PD profile, including defined brain occupancy, allows for precise dosing and correlation of target engagement with metabolic outcomes [2]. This makes it the gold-standard tool for validating BRS-3 as a target in advanced preclinical models of energy homeostasis.

Structural Basis of GPCR Allosteric Modulation

Utilize the unique cryo-EM structure of the BRS-3-Gq complex bound to (R)-MK-5046 as a template for structure-based drug design [3]. Researchers can computationally screen for novel allosteric modulators or rationally design analogs based on the defined interactions between the compound and its allosteric binding pocket. This is a singular opportunity for those studying allostery in the bombesin receptor family.

Biased Signaling and Functional Selectivity Profiling

Employ (R)-MK-5046 as a reference allosteric agonist to compare against orthosteric ligands (e.g., peptide #1) in detailed signaling studies [4]. The compound's distinct profile—such as being a full agonist for MAPK/FAK but a partial agonist for PLA2, and its non-competitive behavior with Bantag-1—provides a powerful system for dissecting the signaling consequences of allosteric versus orthosteric GPCR activation [5].

Application
Selection Property
Validation Focus
Energy homeostasis model-response studies
Allosteric mechanism with defined PK/PD
Target engagement and body-weight endpoint interpretation
Allosteric GPCR structural biology
Atomic-level binding-mode visualization
Structure-based modeling and ligand design
GPCR biased signaling pathway studies
Distinct functional selectivity vs orthosteric ligands
Signaling pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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